![molecular formula C14H12N4O7S B13721971 [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a sulfanyl group attached to a hydroxyphenyl ring, an imidamide group, and a dinitrobenzoate moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate typically involves multiple steps, starting with the preparation of the individual components. The hydroxyphenyl sulfanyl group can be synthesized through the reaction of 4-hydroxyphenyl thiol with an appropriate alkylating agent. The methanimidamide group is introduced via the reaction of an amine with a formamide derivative. Finally, the dinitrobenzoate moiety is attached through esterification with 3,5-dinitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate involves its interaction with specific molecular targets. The compound’s sulfanyl and nitro groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate can be compared with similar compounds such as:
[(4-Cyanophenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of a cyano group instead of a hydroxy group.
[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of a fluorine atom instead of a hydroxy group.
[(3,4-Dihydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of an additional hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C14H12N4O7S |
|---|---|
分子量 |
380.33 g/mol |
IUPAC名 |
3,5-dinitrobenzoic acid;(4-hydroxyphenyl) carbamimidothioate |
InChI |
InChI=1S/C7H4N2O6.C7H8N2OS/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-7(9)11-6-3-1-5(10)2-4-6/h1-3H,(H,10,11);1-4,10H,(H3,8,9) |
InChIキー |
NQRFITFSOWGXFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
![1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721899.png)
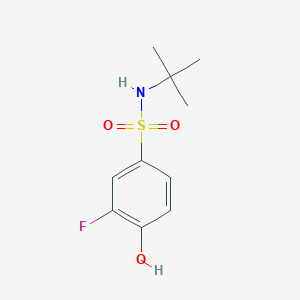
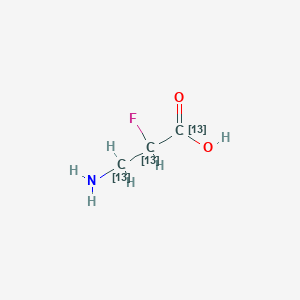


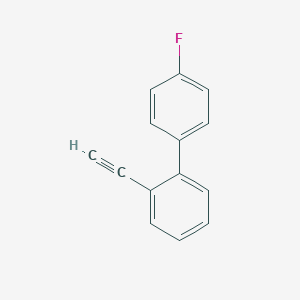

![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
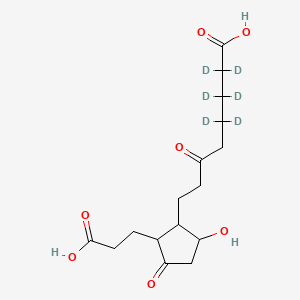
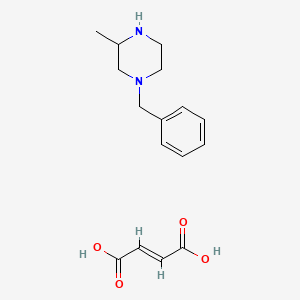

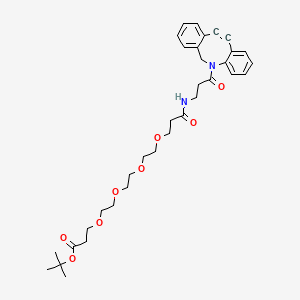
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
